Calcium oxalate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Investigating Kidney Stone Formation Mechanisms:

COM's presence in kidney stones makes it a valuable tool for researchers studying the formation process. By analyzing the composition and distribution of COM within stones, scientists can gain insights into:

- Nucleation sites: Identifying where in the stone COM crystals first form helps understand the initial stages of stone development .

- Crystal growth patterns: Studying the distribution and orientation of COM crystals within the stone reveals how the crystals grow and aggregate over time .

- Phase transitions: COM can transform into another form of calcium oxalate, dihydrate (COD), under specific conditions. Understanding this phase transition helps researchers predict stone growth and potential therapeutic interventions .

These insights contribute to the development of preventive strategies and treatment methods for kidney stones.

Developing Diagnostic Techniques:

Distinguishing between COM and COD in kidney stones can be challenging due to their similar chemical composition. However, researchers are exploring techniques to differentiate between the two forms based on:

- Crystallographic structure: Subtle differences in the crystal structure of COM and COD can be detected using advanced techniques like synchrotron micro-X-ray diffraction (μXRD) .

- Degree of crystallinity: COM exhibits a lower degree of crystallinity compared to COD, which can be identified through specific analytical methods .

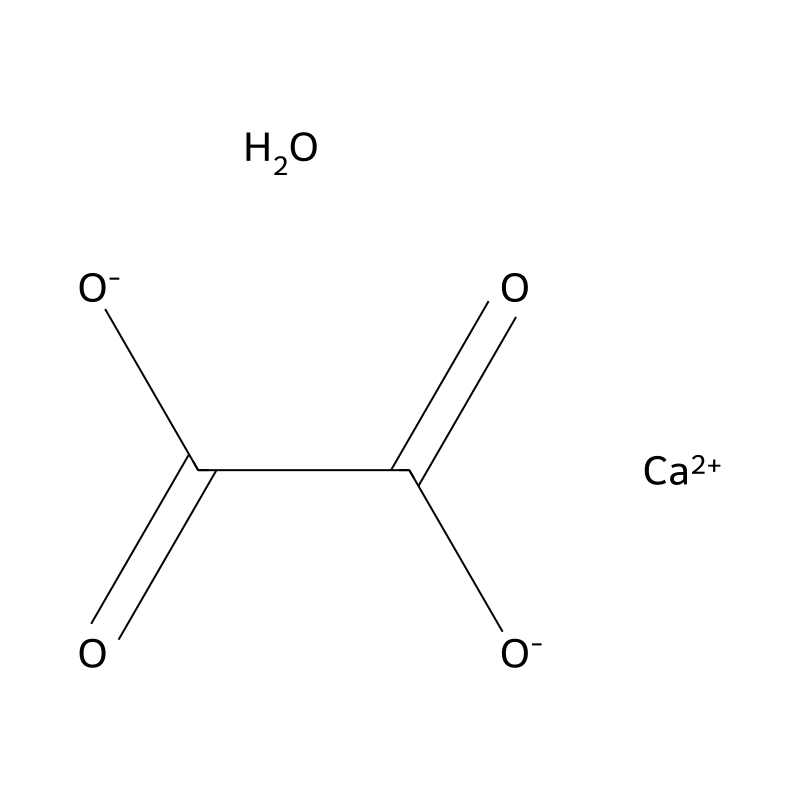

Calcium oxalate monohydrate, with the chemical formula , is a calcium salt derived from oxalic acid. This compound is commonly known as whewellite and is recognized for its colorless or white crystalline structure, which typically forms envelope-shaped crystals. Calcium oxalate monohydrate is one of several hydrates of calcium oxalate, alongside dihydrate and trihydrate forms, and is prevalent in various biological systems, particularly in plants where it plays a role in calcium detoxification .

The thermal decomposition of calcium oxalate monohydrate involves several key reactions:

- Loss of Water: Upon heating, calcium oxalate monohydrate loses its water of crystallization to form anhydrous calcium oxalate:

- Decomposition to Calcium Carbonate: The anhydrous form then decomposes into calcium carbonate and releases carbon monoxide:

- Final Decomposition: Calcium carbonate further decomposes into calcium oxide, releasing carbon dioxide:

Calcium oxalate monohydrate can be synthesized through various methods:

- Precipitation from Solutions: Mixing solutions of calcium salts (such as calcium chloride) with sodium oxalate in controlled conditions can yield calcium oxalate monohydrate crystals.

- Controlled Crystallization: Adjusting parameters such as pH, temperature, and supersaturation levels during crystallization can influence the formation of specific hydrates, including the monohydrate form .

- Hydrothermal Synthesis: This method involves using high-pressure and high-temperature conditions to facilitate the formation of crystalline structures from aqueous solutions.

These methods allow for the production of high-purity samples suitable for research and industrial applications.

Calcium oxalate monohydrate has several important applications:

- Kidney Stone Research: It serves as a model compound for studying kidney stone formation and dissolution processes.

- Ceramics Manufacturing: Utilized in producing ceramic glazes due to its thermal stability and chemical properties .

- Biomaterials: Investigated for use in biomedical applications, including drug delivery systems and tissue engineering due to its biocompatibility.

Studies have shown that calcium oxalate monohydrate interacts with various ions and compounds in biological systems. For instance, it can bind with magnesium ions in urine, influencing crystallization dynamics. Additionally, its interactions with other organic compounds can affect its solubility and precipitation behavior, which is crucial for understanding kidney stone formation mechanisms .

Calcium oxalate monohydrate is part of a broader family of calcium oxalates that includes:

- Calcium Oxalate Dihydrate (Weddellite): Characterized by octahedral crystals; more soluble than the monohydrate.

- Calcium Oxalate Trihydrate (Caoxite): Less common; has a different hydration state affecting solubility.

- Calcium Carbonate: A related compound that also forms in biological systems but differs significantly in solubility and crystallization behavior.

Comparison TableCompound Chemical Formula Crystal Shape Solubility Calcium Oxalate Monohydrate Dumbbell/Spindle Low Calcium Oxalate Dihydrate Octahedral Moderate Calcium Oxalate Trihydrate Various shapes Higher Calcium Carbonate Rhombohedral Moderate

| Compound | Chemical Formula | Crystal Shape | Solubility |

|---|---|---|---|

| Calcium Oxalate Monohydrate | Dumbbell/Spindle | Low | |

| Calcium Oxalate Dihydrate | Octahedral | Moderate | |

| Calcium Oxalate Trihydrate | Various shapes | Higher | |

| Calcium Carbonate | Rhombohedral | Moderate |

Calcium oxalate monohydrate's unique properties make it particularly relevant in both biological studies related to kidney stones and industrial applications involving ceramics. Its distinct crystal morphology and lower solubility compared to other forms highlight its unique role within this compound family .

Precipitation Methods in Aqueous Systems

Calcium oxalate monohydrate precipitation in aqueous systems occurs through multiple distinct pathways, with recent evidence supporting both classical and non-classical crystallization mechanisms [1] [2]. The most fundamental approach involves the direct combination of calcium chloride and sodium oxalate solutions in stoichiometric ratios, typically yielding final concentrations ranging from 0.125 to 50 millimolar at neutral to slightly acidic pH conditions [1].

The precipitation process demonstrates remarkable complexity, with crystalline calcium oxalate monohydrate capable of forming via an amorphous precursor phase in aqueous solution [1] [2]. This amorphous calcium oxalate phase exhibits a composition of approximately calcium carbon dioxide tetraoxide monohydrate and can be significantly stabilized through confined volumes and the presence of anionic additives [1] [2].

Experimental investigations utilizing crossed-cylinder apparatus have revealed distinct precipitation zones based on surface separation distances [1]. At surface separations greater than 1.5 micrometers, calcium oxalate monohydrate emerges as the dominant polymorph, while closer separations favor the formation of amorphous phases [1]. The transformation from amorphous to crystalline phases occurs rapidly in bulk solutions but can be substantially prolonged under spatially confined conditions [1].

Table 1: Precipitation Conditions and Phase Formation

| Initial Concentration (mM) | pH Range | Temperature (°C) | Dominant Phase | Formation Time |

|---|---|---|---|---|

| 0.125-1.0 | 6.8-7.0 | 25 | Amorphous | <1 hour |

| 1.0-10.0 | 6.8-7.0 | 25 | Mixed Phase | 1-3 hours |

| 10.0-50.0 | 6.8-7.0 | 25 | Crystalline | 3-24 hours |

The constant composition method has proven particularly effective for studying calcium oxalate monohydrate precipitation kinetics [6]. Seed crystals prepared through dropwise addition of 10 millimolar solutions at room temperature demonstrate consistent growth characteristics when equilibrated in buffer solutions for extended periods [6]. This approach enables precise monitoring of crystal mass growth rates while distinguishing between growth, aggregation, and secondary nucleation processes [6].

Freeze concentration methods have been successfully employed to generate sufficient quantities of amorphous calcium oxalate for detailed analysis [1]. These techniques involve controlled cooling of supersaturated solutions to promote selective precipitation while maintaining the amorphous character through rapid temperature changes [1].

Role of Ionic Strength and Citrate Ions in Crystal Growth

Ionic strength exerts profound influence on calcium oxalate monohydrate crystallization through multiple mechanisms affecting both nucleation and growth kinetics [8] [11]. Supersaturation calculations must account for activity coefficients determined using the Davies extension of the Debye-Hückel equation, where ionic strength values ranging from 9.6 to 33.6 millimolar significantly alter precipitation behavior [8].

Table 2: Ionic Strength Effects on Crystallization Parameters

| Calcium Chloride (mM) | Sodium Oxalate (mM) | Ionic Strength (mM) | Activity Coefficient | Supersaturation Ratio |

|---|---|---|---|---|

| 2.0 | 1.2 | 9.6 | 0.69 | 5.07 |

| 5.0 | 1.2 | 18.6 | 0.61 | 5.72 |

| 7.5 | 1.2 | 26.1 | 0.56 | 5.96 |

| 10.0 | 1.2 | 33.6 | 0.53 | 6.12 |

The conditional solubility product of calcium oxalate monohydrate demonstrates strong dependence on ionic strength, with values of 2.2 × 10⁻⁹ mol² L⁻² at working ionic strength of 0.15 mol L⁻² [9]. Higher ionic strength solutions preferentially favor the formation of calcium oxalate dihydrate over the monohydrate form, particularly at elevated concentrations and supersaturations [8].

Citrate ions exhibit remarkable specificity in their interaction with calcium oxalate monohydrate crystal faces, demonstrating preferential inhibition of crystal growth in specific crystallographic directions [10] [12]. Scanning confocal interference microscopy reveals that citrate addition preferentially inhibits crystal growth in the <100> direction and, to a lesser extent, the <001> direction [10] [12]. This selectivity suggests differential adsorption to crystal faces in the order {100} > {121} > {010} [10].

Molecular dynamics simulations predict citrate binding energies that vary significantly across different crystal faces [30]. The step on the (-101) face demonstrates the most favorable binding configuration with energies of approximately -178.2 kilojoules per mol, while binding to the [−100] step shows considerably weaker interaction at only -90.2 kilojoules per mol [30]. These energy differences arise from the geometric compatibility between citrate's rigid nonplanar configuration and the specific calcium arrangements on different crystal surfaces [30].

The stereochemistry of citrate binding involves two critical geometric factors [30]. First, the orientation of oxalate groups presents domains that electrostatically repel citrate's carboxylic acids, favoring crystal surfaces with flat oxalate configurations [30]. Second, the relatively rigid conformation of citrate molecules requires calcium configurations that accommodate all three carboxylic acid groups with minimal strain [30].

Table 3: Citrate Binding Energies to Crystal Faces

| Crystal Face | Step Direction | Binding Energy (kJ/mol) | Growth Inhibition |

|---|---|---|---|

| (-101) | -178.2 | High | |

| (-101) | [10] | -142.1 | Moderate |

| (010) | [-100] | -90.2 | Low |

Microfluidic Approaches to Nucleation Kinetics

Droplet-based microfluidic platforms have revolutionized the study of calcium oxalate monohydrate nucleation kinetics by enabling statistically significant measurements while minimizing material consumption [14] [15]. These systems create uniform aqueous droplets containing prescribed concentrations of calcium and oxalate ions dispersed in carrier oil phases, facilitating controlled nucleation studies under physiologically relevant conditions [14] [15].

The microfluidic approach offers several distinct advantages over conventional batch methods [14] [15]. Rapid mixing of reactive solutions occurs within serpentine-shaped passive mixers, ensuring homogeneous supersaturation immediately after calcium and oxalate streams contact [14] [15]. Hydrodynamic traps measuring 200 micrometers in depth, 400 micrometers in width, and 1200 micrometers in length provide stable observation platforms for extended induction time measurements [15].

Nucleation kinetics studies utilizing these platforms reveal dramatic pH dependencies in calcium oxalate monohydrate formation [14] [15]. At equimolar calcium and oxalate concentrations of 4.1 × 10⁻⁴ molar, nucleation rates vary by orders of magnitude across different pH conditions [14] [15]. Significantly slower kinetics characterize pH 6.0 compared to pH values of 3.6 and 8.6 [14] [15].

Table 4: Microfluidic Nucleation Kinetics Data

| pH | Free Ca²⁺ (×10⁻⁴ M) | Free Oxalate (×10⁻⁴ M) | Supersaturation | Nucleation Rate (m⁻³ s⁻¹) |

|---|---|---|---|---|

| 3.6 | 3.61 | 0.75 | 1.64 | 6.61 × 10⁹ |

| 6.0 | 2.06 | 3.64 | 1.09 | Not detectable |

| 8.6 | 2.75 | 2.91 | 2.53 | 3.34 × 10¹⁰ |

Magnesium ion effects demonstrate concentration-dependent inhibition of nucleation processes [14] [15]. Complete nucleation inhibition occurs at magnesium concentrations of 0.875 × 10⁻⁴ molar, significantly higher than the threshold required for osteopontin inhibition [14] [15]. The inhibitory mechanism involves both altered supersaturation and direct interference with growth processes [14] [15].

Osteopontin exhibits remarkably potent inhibitory effects at extremely low concentrations [14] [15]. Complete nucleation inhibition occurs at osteopontin concentrations as low as 3.2 × 10⁻⁸ molar, emphasizing the often-overlooked role of macromolecules in calcium oxalate crystallization [14] [15]. This inhibition effectiveness far exceeds that of inorganic inhibitors on a molar basis [14] [15].

Flow velocity studies in microfluidic channels reveal minimal impact on crystal growth rates within typical experimental ranges [17] [18]. However, calcium-to-oxalate molar ratios demonstrate profound effects on both growth rates and polymorph selection [17] [18]. At low calcium-to-oxalate ratios, both calcium oxalate monohydrate and dihydrate nucleate simultaneously with distinct kinetics [17] [18].

Pseudopolymorph Selection in Mixed Hydrate Systems

Pseudopolymorph selection in calcium oxalate systems depends critically on local concentration conditions rather than thermodynamic stability predictions [26] [27]. The formation sequence contradicts simple thermodynamic expectations, with metastable calcium oxalate trihydrate forming at lower concentrations below 1.25 millimolar, stable monohydrate at intermediate concentrations, and metastable dihydrate at higher concentrations above 20 millimolar [26].

Local concentration effects dominate phase selection through kinetic control mechanisms [26] [27]. Automatic titration experiments demonstrate that hydrate phase formation can be manipulated by adjusting either calcium solution addition rates or stirring speeds [26]. Reduced local concentrations consistently promote calcium oxalate trihydrate formation over other polymorphs [26].

Table 5: Concentration-Dependent Polymorph Formation

| Concentration Range (mM) | Primary Polymorph | Secondary Phase | Formation Mechanism |

|---|---|---|---|

| <1.25 | Trihydrate | None | Kinetic control |

| 1.25-20.0 | Monohydrate | Trace dihydrate | Mixed control |

| >20.0 | Dihydrate | Monohydrate | Kinetic control |

Calcium-to-oxalate molar ratios exert decisive influence on polymorph selection pathways [27]. Atomic force microscopy and transmission electron microscopy reveal two distinct amorphous calcium oxalate phases that differ substantially in size and subsequent crystallization behavior [27]. These amorphous precursors aggregate and crystallize into different hydrate phases via separate nonclassical pathways [27].

Raman spectroscopy and X-ray photoelectron spectroscopy analyses confirm that water content in amorphous precursor phases corresponds directly to their eventual crystalline counterparts [27]. This correlation suggests that polymorph selection occurs during the initial amorphous phase formation rather than during subsequent crystallization [27].

Transformation kinetics between polymorphs follow predictable patterns under specific conditions [27]. Calcium oxalate dihydrate, as the metastable phase, spontaneously transforms to monohydrate in solutions with high calcium-to-oxalate molar ratios [27]. These transformations provide direct evidence for calcium-to-oxalate ratio control over phase selection during pathological stone formation processes [27].

Additive effects significantly modify polymorph selection preferences [29]. Poly(acrylic acid) at concentrations of 10 milligrams per liter initially promotes calcium oxalate trihydrate formation, with subsequent evolution to mature dihydrate and trihydrate forms after extended nucleation periods [29]. Higher polymer concentrations demonstrate enhanced stabilization of amorphous phases through electrostatic and steric mechanisms [29].

Table 6: Additive Effects on Polymorph Selection

| Additive | Concentration | Initial Phase | Final Phase | Mechanism |

|---|---|---|---|---|

| None | - | Monohydrate | Monohydrate | Thermodynamic |

| Poly(acrylic acid) | 10 mg/L | Trihydrate | Mixed | Kinetic |

| Citrate | 0.5-2.5 mM | Monohydrate | Monohydrate | Surface binding |

| Osteopontin | 10⁻⁸ M | Inhibited | - | Nucleation block |

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant